(S)-4-(tert-Butyl)-2-methoxy-4,5-dihydrooxazole
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Overview
Description
(S)-4-(tert-Butyl)-2-methoxy-4,5-dihydrooxazole is a chiral compound with a unique structure that includes a tert-butyl group, a methoxy group, and a dihydrooxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-Butyl)-2-methoxy-4,5-dihydrooxazole typically involves the reaction of tert-butylamine with a suitable oxirane derivative under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dihydrooxazole ring. Common reagents used in this synthesis include tert-butylamine, methanol, and a suitable catalyst such as sulfuric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction conditions such as temperature, pressure, and reactant concentrations. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
(S)-4-(tert-Butyl)-2-methoxy-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The dihydrooxazole ring can be reduced to form a more saturated heterocyclic compound.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the dihydrooxazole ring can produce saturated heterocycles .
Scientific Research Applications
(S)-4-(tert-Butyl)-2-methoxy-4,5-dihydrooxazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of (S)-4-(tert-Butyl)-2-methoxy-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity or inhibit key enzymes involved in microbial metabolism. The exact molecular targets and pathways can vary depending on the specific application and the organism or system being studied .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl acetoacetate: A compound with a similar tert-butyl group but different functional groups and applications.
tert-Butyl thioacetate: Another compound with a tert-butyl group, used in different chemical reactions and applications.
Uniqueness
(S)-4-(tert-Butyl)-2-methoxy-4,5-dihydrooxazole is unique due to its specific combination of functional groups and chiral nature. This uniqueness allows it to participate in a variety of chemical reactions and makes it valuable in asymmetric synthesis and other specialized applications .
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(4S)-4-tert-butyl-2-methoxy-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C8H15NO2/c1-8(2,3)6-5-11-7(9-6)10-4/h6H,5H2,1-4H3/t6-/m1/s1 |
InChI Key |
JKQNTRDYOBKQNC-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)OC |
Canonical SMILES |
CC(C)(C)C1COC(=N1)OC |
Origin of Product |
United States |
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